molecular formula C16H28ClNO B5116737 N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride

N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride

Cat. No.: B5116737
M. Wt: 285.9 g/mol
InChI Key: YLWCMKMGXAXYSS-UHFFFAOYSA-N
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Description

N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a propyl chain, which is further linked to a phenoxy group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-(3-propan-2-ylphenoxy)propylamine: This intermediate can be synthesized by reacting 3-propan-2-ylphenol with 3-chloropropylamine under basic conditions.

    Formation of N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine: The intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine
  • N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrobromide

Uniqueness

N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.ClH/c1-4-5-10-17-11-7-12-18-16-9-6-8-15(13-16)14(2)3;/h6,8-9,13-14,17H,4-5,7,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWCMKMGXAXYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC(=C1)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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